molecular formula C10H14N4O4 B3115079 (2S)-azetidine-2-carbonitrile hemioxalate CAS No. 2068137-88-0

(2S)-azetidine-2-carbonitrile hemioxalate

Cat. No.: B3115079
CAS No.: 2068137-88-0
M. Wt: 254.24
InChI Key: OODAFZBGMZZKNL-SCGRZTRASA-N
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Description

Significance of Azetidine-Containing Scaffolds in Chemical Research

The azetidine (B1206935) motif, a four-membered saturated ring containing one nitrogen atom, has become an increasingly popular scaffold in drug discovery and chemical research. chemrxiv.org Despite historical challenges associated with their synthesis due to inherent ring strain, azetidines are now recognized for their unique combination of stability, rigidity, and valuable biological properties. nih.govub.bw

Azetidines, or azacyclobutanes, are a class of heterocyclic compounds that are analogues of cyclobutane. ub.bwrsc.org They are the smallest nitrogen-containing saturated heterocycles that possess reasonable chemical stability. enamine.net This stability, coupled with the ring's molecular rigidity, makes the azetidine scaffold an attractive component in the design of new molecules. nih.gov The constrained four-membered ring limits the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net Azetidine scaffolds are found in various natural products and have been incorporated into a number of synthetic compounds with significant pharmacological importance. ub.bw Their physicochemical properties often lead to improvements in drug-like characteristics, including solubility and metabolic stability, when used as bioisosteric replacements for other common heterocycles like pyrrolidines or piperidines. chemrxiv.org

Four-membered heterocycles, including azetidines, are valuable precursors for the synthesis of a wide range of more complex molecules due to their inherent ring strain. nih.gov This strain, while contributing to the challenge of their synthesis, also drives their unique reactivity. rsc.org The reactivity of the azetidine ring can be harnessed in synthetic strategies, where it can undergo ring-opening or ring-expansion reactions under specific conditions. ub.bw These transformations allow chemists to use azetidines as versatile building blocks to construct highly functionalized, nitrogen-containing compounds that might be difficult to access through other methods. rsc.org The primary synthetic approaches to constructing the azetidine core are broadly categorized as cyclization and cycloaddition reactions. ub.bwresearchgate.netrsc.org Recent advancements in synthetic methodologies, such as those involving C-H activation or strain-release functionalization, have made diversely substituted azetidines more accessible for chemical applications. rsc.orgresearchgate.net

Stereochemical Considerations in Azetidine Derivatives

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a fundamental concept in organic chemistry and drug design. For chiral molecules like many azetidine derivatives, which are non-superimposable on their mirror images, the specific spatial arrangement (or stereoisomer) can dramatically influence their biological and chemical properties. nih.gov

Chirality is a critical factor in the function of biologically active molecules, as enzymes and receptors in the body are themselves chiral. nih.gov Consequently, the two mirror-image forms of a chiral drug, known as enantiomers, can exhibit significantly different potency, efficacy, and even toxicity. nih.gov This necessitates the synthesis of single enantiomers, a process known as asymmetric or chiral synthesis. ethz.ch

The designation "(2S)" refers to the specific, absolute configuration at the second carbon of the azetidine ring, as defined by the Cahn-Ingold-Prelog priority rules. In chiral synthesis, using a starting material with a predefined stereocenter, such as a compound with (2S) stereochemistry, is a key strategy. ethz.ch This approach, often referred to as using the "chiral pool," allows for the transfer of chirality from a relatively simple starting material to a more complex target molecule. This ensures that the final product is obtained as a single, desired stereoisomer, avoiding the difficult and costly separation of enantiomeric mixtures. ethz.chnih.gov The relatively rigid structure of the azetidine ring facilitates stereoselective functionalization, using the existing substituents to direct the stereochemical outcome of subsequent reactions. rsc.org

Conceptual Framework: (2S)-Azetidine-2-carbonitrile Hemioxalate as a Chiral Building Block

This compound is a chemical reagent designed to serve as a stable, enantiomerically pure building block for organic synthesis. rsc.orgrsc.org The molecule consists of two key components: the (2S)-azetidine-2-carbonitrile cation and the oxalate (B1200264) anion, which form a salt. The "hemioxalate" designation indicates that the stoichiometric ratio is two molecules of the azetidine derivative to one molecule of oxalic acid. bldpharm.com

The value of this compound lies in its dual functionality. The azetidine ring provides the rigid, four-membered heterocyclic scaffold, while the nitrile group (-C≡N) at the 2-position is a versatile functional group that can be converted into other functionalities, such as carboxylic acids or amines. Most importantly, the compound provides the azetidine-2-carbonitrile (B3153824) moiety in a stereochemically pure (2S) form. As a stable, crystalline solid, the hemioxalate salt is easier to handle and store than the free base, making it a practical and reliable source for introducing this specific chiral fragment into larger, more complex target molecules. nih.govacs.org

Interactive Data Table for this compound

PropertyValue
Chemical Formula C₁₀H₁₄N₄O₄
Molecular Weight 254.24 g/mol
Synonym bis((2S)-azetidine-2-carbonitrile) oxalic acid
MDL Number MFCD30471585
Storage Condition Inert atmosphere, Room Temperature

Data sourced from references bldpharm.comachmem.com.

Properties

IUPAC Name

(2S)-azetidine-2-carbonitrile;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODAFZBGMZZKNL-SCGRZTRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C#N.C1CN[C@@H]1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s Azetidine 2 Carbonitrile Hemioxalate and Its Precursors

Strategies for Asymmetric Synthesis of Azetidine-2-carbonitrile (B3153824) Derivatives

Asymmetric synthesis is paramount for producing optically active azetidine-2-carbonitrile derivatives. These methods establish the desired stereochemistry at the C2 position, leading to the specific enantiomer required for further applications.

Enantioselective strategies often begin with readily available chiral starting materials or employ chiral catalysts to induce stereoselectivity. A common precursor for (2S)-azetidine-2-carbonitrile is (S)-azetidine-2-carboxylic acid. nih.gov One efficient route to this precursor involves the cyclization of dimethyl (S)-(1'-methyl)benzylaminomalonate using 1,2-dibromoethane (B42909) and cesium carbonate. nih.govtandfonline.comoup.com This key step forms the four-membered azetidine (B1206935) ring with high efficiency (99% yield). nih.govtandfonline.com Subsequent steps, including a stereoselective Krapcho dealkoxycarbonylation and enzymatic hydrolysis, yield the enantiomerically pure (S)-azetidine-2-carboxylic acid, which can then be converted to the target nitrile. nih.govtandfonline.com

Other approaches have utilized different chiral sources. For instance, enantiopure L-azetidine-2-carboxylic acid and its analogs have been prepared through a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov The synthesis of azetidine-2-carboxylic acid often involves intramolecular alkylation to construct the strained ring system. acs.orgnih.gov

Chiral auxiliaries are frequently employed to direct the stereochemical outcome of reactions, and they have proven effective in the synthesis of azetidine derivatives. A widely used and inexpensive chiral auxiliary is (S)-1-phenylethylamine or the related α-methylbenzylamine. acs.orgnih.govnih.govrsc.org This auxiliary can be attached to the azetidine nitrogen, where it sterically guides subsequent reactions before being cleaved to yield the desired product.

For example, (S)-1-phenylethylamine has been used not only as a chiral auxiliary but also as the nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgsemanticscholar.org In the context of azetidine-2-carbonitrile synthesis, N-((S)-1-arylethyl)azetidine-2-carbonitriles are key intermediates. nih.govrsc.org These compounds, derived from commercially available chiral 1-arylethylamines, can be functionalized diastereoselectively. nih.govrsc.org The auxiliary helps control the stereochemistry during reactions like α-alkylation before it is removed, often by treatment with trifluoroacetic acid (TFA), to provide the optically active 2-substituted azetidine-2-carbonitriles. nih.govrsc.org

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for producing enantiopure compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

For azetidine-2-carbonitriles, whole-cell catalysts have been shown to be highly effective. Specifically, the whole cells of Rhodococcus erythropolis AJ270 have been used to catalyze the efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles. nih.govresearchgate.net This process yields the corresponding azetidine-2-carboxylic acids and their amide derivatives in excellent yields with enantiomeric excess (ee) values often exceeding 99.5%. nih.govresearchgate.net

The high enantioselectivity observed in the biocatalytic transformation of racemic azetidine-2-carbonitriles by Rhodococcus erythropolis is the result of a synergistic two-enzyme system within the microbial cells. nih.govresearchgate.net The process involves two key enzymatic steps:

A highly active but virtually non-enantioselective nitrile hydratase first converts the racemic nitrile to the corresponding racemic amide.

A subsequent, highly R-enantioselective amidase selectively hydrolyzes the (R)-amide to the corresponding (R)-carboxylic acid, leaving the desired (S)-amide untouched.

This kinetic resolution allows for the separation of the enantiomers, providing access to both (R)-azetidine-2-carboxylic acid and (S)-azetidine-2-carboxamide with very high optical purity. nih.govresearchgate.net This method represents a prime example of how tandem enzymatic reactions can achieve excellent enantioselectivity in the resolution of racemic mixtures.

Biocatalytic Transformations for Azetidine-2-carbonitriles

Advanced Synthetic Transformations Involving Azetidine-2-carbonitrile Scaffolds

Once the chiral azetidine-2-carbonitrile core is established, it can be further modified to introduce additional complexity and functionality. These advanced transformations are key to creating a diverse range of azetidine-based molecules.

A significant advancement in the functionalization of azetidine-2-carbonitriles is the diastereoselective α-alkylation of their N-borane complexes. nih.govrsc.orgrsc.org The nitrogen atom of N-((S)-1-arylethyl)azetidine-2-carbonitriles is first protected by forming a complex with borane (B79455) (BH₃). nih.govrsc.org This protection serves a crucial role, as direct α-alkylation of the unprotected azetidine often leads to lower yields and poor diastereoselectivity. nih.gov

The N-borane complex can be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), at low temperatures (−78 °C). nih.govrsc.orgrsc.org The resulting anion then reacts with various electrophiles, such as benzyl (B1604629) bromide, to introduce a substituent at the α-position. nih.govrsc.orgrsc.org This reaction proceeds with high diastereoselectivity. For instance, the treatment of the borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl bromide produced the α-benzylated product in 72% yield with high diastereoselectivity. nih.govrsc.orgrsc.org The borane protecting group and the chiral auxiliary can then be removed to yield the enantiomerically pure α-substituted (S)-azetidine-2-carbonitrile. nih.govrsc.org

α-Alkylation Reactions of N-Borane Complexes of Azetidine-2-carbonitriles

Mechanistic Investigations of α-Alkylation

Mechanistic studies have shed light on the high diastereoselectivity observed in the α-alkylation of N-borane complexes of azetidine-2-carbonitriles. rsc.org It is proposed that the alkylation proceeds from the side of the N-benzylic substituent rather than the less sterically hindered N-BH3 group. rsc.org The reaction is believed to proceed through the formation of a nitrile enolate. rsc.org

The diisopropylamine (B44863) generated from LDA may interact with the N-BH3 group, effectively blocking that side and directing the incoming electrophile to the opposite face, which is occupied by the N-benzylic substituent. rsc.org This model helps to explain the observed stereochemical outcome of the reaction. Further investigations into the configurational stability of lithiated N-thiopivaloyl azetidine have shown that the intermediates are configurationally unstable at low temperatures, proceeding through a dynamic resolution of diastereomeric lithiated species. rsc.org

Nucleophilic Ring-Opening Reactions of Azetidiniums Derived from Azetidine-2-carboxamide (B111606) Derivatives

The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions, a property that can be harnessed for synthetic purposes. rsc.orgnih.gov When the nitrogen atom of an azetidine is quaternized to form an azetidinium salt, the ring becomes activated towards nucleophilic attack. magtech.com.cnacs.org

This strategy has been employed in the synthesis of various functionalized linear amines from azetidine-2-carboxamide derivatives. researchgate.net The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. nih.gov Generally, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that bears an unsaturated group, such as a cyano or carboxamide group, due to stabilizing electronic effects. magtech.com.cn However, sterically demanding nucleophiles may preferentially attack the less substituted carbon atom. magtech.com.cn These reactions often proceed in a stereoselective and regioselective manner. nih.gov

Cycloaddition Approaches for Azetidine Ring Formation

Cycloaddition reactions provide a powerful and convergent means of constructing the azetidine ring. rsc.orgmdpi.com The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct and atom-economical method for synthesizing azetidines. researchgate.netresearchgate.net Recent advances have enabled these reactions to be carried out under visible light, offering mild and operationally simple conditions. rsc.orgnih.gov

Another significant cycloaddition method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams can then serve as versatile intermediates for the synthesis of other azetidine derivatives. mdpi.com The mechanism of the Staudinger synthesis is generally considered to be a two-step process involving a zwitterionic intermediate. mdpi.com

C-H Functionalization Strategies for Azetidines

Direct C-H functionalization has emerged as a step-economical strategy for the synthesis and modification of azetidines. rsc.org This approach avoids the need for pre-functionalized starting materials. For example, palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been successfully used to synthesize functionalized azetidines. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

Strain-Release Homologation in Azetidine Synthesis

The high ring strain of azabicyclo[1.1.0]butane can be exploited in strain-release-driven reactions to construct functionalized azetidines. rsc.orgacs.org This methodology allows for the modular synthesis of a diverse range of azetidines. acs.org In this approach, azabicyclo[1.1.0]butyllithium is trapped with a boronic ester to form a boronate complex. acs.orgthieme-connect.com Subsequent acid-catalyzed 1,2-migration with cleavage of the central C–N bond relieves the ring strain and leads to the formation of a homologated azetidinyl boronic ester. acs.org This method is notable for its stereospecificity and applicability to a wide range of boronic esters. acs.org A four-component strain-release-driven synthesis has also been developed for the modular construction of substituted azetidines. nih.gov

Precursor Synthesis and Derivatization

The synthesis of the target compound often relies on the availability of key precursors, such as azetidine-2-carboxylic acid and its derivatives. nih.gov Both enantiomers of azetidine-2-carboxylic acid can be synthesized from inexpensive starting materials through a sequence that includes the construction of the azetidine ring via intramolecular alkylation, using an optically active α-methylbenzylamine as a chiral auxiliary. acs.org (S)-Azetidine-2-carboxylic acid can also be prepared from L-aspartic acid. google.com Another route involves the resolution of racemic 1-benzyl-azetidine-2-carboxylic acid using D-α-phenylethylamine, followed by debenzylation. google.com

The derivatization of these precursors is a critical step. For example, (2S)-azetidine-2-carboxamide can be prepared and subsequently used in nucleophilic ring-opening reactions. researchgate.net The conversion of the carboxylic acid to a carbonitrile is a key transformation in the synthesis of azetidine-2-carbonitrile derivatives. nih.gov

Key Precursors and Synthetic Intermediates
Compound NameRole in SynthesisSynthetic Origin
(S)-Azetidine-2-carboxylic acidCore precursorSynthesized from inexpensive chemicals or L-aspartic acid acs.orggoogle.com
(2S)-Azetidine-2-carboxamideIntermediate for ring-opening reactionsDerived from (S)-azetidine-2-carboxylic acid
N-((S)-1-arylethyl)azetidine-2-carbonitrilesSubstrate for diastereoselective alkylationSynthesized from azetidine-2-carbonitrile and chiral arylethylamine rsc.org
Azabicyclo[1.1.0]butaneStrained precursor for homologationUtilized in strain-release synthesis acs.org
β-Lactams (Azetidin-2-ones)Versatile intermediatesFormed via Staudinger [2+2] cycloaddition mdpi.com

Synthesis of Azetidine-2-carboxamide Intermediates

The preparation of (2S)-azetidine-2-carboxamide intermediates is a critical step in the synthesis of the target nitrile. A common strategy involves the amidation of a corresponding azetidine-2-carboxylic acid ester. Specifically, N-protected azetidine derivatives are often employed to ensure stereochemical integrity and to control reactivity.

One well-documented approach utilizes methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate as the starting material. The amidation of this precursor can be achieved using an aqueous ammonia (B1221849) solution. The reaction proceeds by nucleophilic acyl substitution, where ammonia attacks the ester carbonyl group, leading to the displacement of the methoxy (B1213986) group and the formation of the primary amide. This transformation is typically conducted at room temperature. nih.gov

In some instances, particularly with less reactive esters, the use of methanolic ammonia in the presence of a catalyst such as sodium cyanide may be employed to facilitate the reaction and improve yields. nih.gov The choice of the specific N-protecting group, such as the (S)-1-phenylethyl group, can serve as a chiral auxiliary, guiding the stereochemistry of subsequent reactions if needed, although in this case, the chirality is already established at the C2 position of the azetidine ring. nih.gov

The progress of the amidation reaction is typically monitored by chromatographic techniques. Upon completion, the azetidine-2-carboxamide product is isolated and purified using standard laboratory procedures, such as extraction and column chromatography. nih.govnih.gov

Table 1: Synthesis of (2S)-Azetidine-2-carboxamide Intermediates

Starting MaterialReagents and ConditionsProductYield (%)Reference
(2S,1'S)-Methyl 1-(1'-phenylethyl)azetidine-2-carboxylate25% Aqueous NH₃, room temperature, 1 day(2S,1'S)-1-(1'-Phenylethyl)azetidine-2-carboxamide71 nih.gov
(2S,1'S)-Methyl 1-(1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxylate7 N NH₃ in MeOH, NaCN, room temperature, 6 days(2S,1'S)-1-(1'-(4''-Methoxyphenyl)ethyl)azetidine-2-carboxamide99 nih.gov

Dehydration of Amides to Nitriles

The conversion of the azetidine-2-carboxamide intermediate to the corresponding (2S)-azetidine-2-carbonitrile is accomplished through a dehydration reaction. A variety of dehydrating agents can be employed for this transformation, with the selection often depending on the substrate's sensitivity and the desired reaction conditions.

A particularly effective method for the dehydration of N-protected (2S)-azetidine-2-carboxamides involves the use of trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base, such as pyridine. nih.gov This reaction is typically carried out in an inert solvent like 1,4-dioxane. The reaction mechanism is believed to involve the activation of the primary amide by TFAA, followed by an elimination reaction facilitated by the base to yield the nitrile. This method is favored for its mild conditions and high efficiency. nih.govnih.gov

The reaction is generally performed at a reduced temperature initially and then allowed to warm to room temperature. nih.gov Careful monitoring of the reaction is necessary to ensure complete conversion and to minimize potential side reactions. The workup procedure typically involves quenching the reaction with water, followed by extraction of the product into an organic solvent. Subsequent washing with aqueous bicarbonate solution helps to remove any acidic byproducts. The final nitrile product is then purified by standard techniques, such as column chromatography. nih.gov

The formation of (2S)-azetidine-2-carbonitrile hemioxalate involves the reaction of the free base form of (2S)-azetidine-2-carbonitrile with oxalic acid. This acid-base reaction results in the formation of a salt. The "hemioxalate" designation indicates a 2:1 stoichiometric ratio of the amine (azetidine-2-carbonitrile) to oxalic acid. To prepare this salt, the azetidine-2-carbonitrile is typically dissolved in a suitable solvent, and a solution of oxalic acid in the same or a miscible solvent is added. The resulting salt often precipitates from the solution and can be isolated by filtration.

Table 2: Dehydration of (2S)-Azetidine-2-carboxamides to Nitriles

Starting MaterialReagents and ConditionsProductYield (%)Reference
(2S,1'S)-1-(1'-Phenylethyl)azetidine-2-carboxamideTrifluoroacetic anhydride, pyridine, 1,4-dioxane, ~10 °C to room temperature, 2 hours(2S,1'S)-1-(1'-Phenylethyl)azetidine-2-carbonitrile90 nih.gov
(2R,1'S)-1-(1'-Phenylethyl)azetidine-2-carboxamideTrifluoroacetic anhydride, pyridine, 1,4-dioxane(2R,1'S)-1-(1'-Phenylethyl)azetidine-2-carbonitrile94 nih.gov

Applications in Advanced Organic Synthesis

(2S)-Azetidine-2-carbonitrile Hemioxalate as a Chiral Synthon

A chiral synthon is a stereochemically pure molecular fragment used to introduce a specific chirality into a larger molecule during its synthesis. This compound serves as an exemplary chiral synthon, providing a reliable foundation for building enantiomerically pure compounds.

The synthesis of complex molecules, especially for pharmaceutical applications, demands precise control over stereochemistry, as different enantiomers of a molecule can have vastly different biological activities. The use of enantiopure building blocks, derived from biocatalytic or other asymmetric chemical methods, is a cornerstone of modern organic synthesis. nih.gov Azetidines, in their enantioenriched form, are compelling scaffolds for this purpose. researchgate.net

The rigid four-membered ring of the azetidine (B1206935) core allows for stereoselective functionalization, using the existing substituents to direct the stereochemical outcome of subsequent reactions. nih.gov Research has demonstrated the utility of densely functionalized azetidine ring systems in accessing a wide variety of more complex structures, including fused, bridged, and spirocyclic ring systems. researchgate.netnih.gov The (2S)-configuration of the starting material ensures that the chirality is transferred through the synthetic sequence, leading to the desired enantiomerically pure final product.

Table 1: Examples of Complex Structures Derived from Azetidine Scaffolds

Structure Type Synthetic Approach Reference
Fused Ring Systems Intramolecular cyclization researchgate.netnih.gov
Bridged Ring Systems Intramolecular cyclization researchgate.netnih.gov
Spirocyclic Ring Systems Intramolecular cyclization of a tethered nucleophile researchgate.netnih.gov

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. nih.gov Azetidines are not only important target structures themselves but also serve as versatile intermediates for the synthesis of other nitrogen heterocycles. researchgate.net The significant ring strain inherent to the four-membered azetidine ring makes it susceptible to controlled ring-opening or ring-expansion reactions. researchgate.netrsc.org

This reactivity allows chemists to transform the azetidine core into larger, more complex heterocyclic systems. For instance, functionalized azetidines can undergo ring expansion to form pyrrolidines or even larger rings like azepanes. researchgate.net The nitrile group in (2S)-azetidine-2-carbonitrile can be transformed into various other functional groups, which can then participate in intramolecular reactions to build new rings onto the original azetidine framework, creating diverse polycyclic systems. researchgate.netnih.gov

Role in the Synthesis of Biologically Relevant Azetidine Derivatives

The azetidine motif is a key pharmacophore found in numerous natural and synthetic products that exhibit a range of biological activities, including antibacterial and cytotoxic properties. nih.govmdpi.com Consequently, synthetic routes starting from precursors like (2S)-azetidine-2-carbonitrile are highly valuable in medicinal chemistry and drug discovery.

The synthesis of novel azetidine derivatives is a significant area of research aimed at discovering new therapeutic agents. One major focus has been on developing compounds that target the central nervous system (CNS). nih.govnih.gov Starting from chiral 2-cyano azetidines, researchers have developed synthetic pathways to create libraries of molecules optimized with "drug-like" physicochemical properties suitable for CNS targets. researchgate.netnih.gov The azetidine scaffold often contains a phenethylamine (B48288) motif embedded within its structure, a common feature in CNS-active agents. nih.gov

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules in an efficient manner. cam.ac.uknih.gov Unlike target-oriented synthesis, which aims to create a single specific molecule, DOS seeks to explore broad areas of chemical space to identify novel biologically active compounds. cam.ac.uk

The azetidine-2-carbonitrile (B3153824) scaffold is exceptionally well-suited for DOS. Its densely functionalized core can be systematically diversified to produce a wide array of molecular frameworks. researchgate.netnih.gov A notable application of this strategy involved the synthesis and diversification of an azetidine ring system to create a variety of fused, bridged, and spirocyclic systems. This approach culminated in the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, demonstrating the power of this scaffold in generating significant molecular diversity for biological screening. researchgate.netnih.govnih.gov

Table 2: Key Features of Azetidine Scaffolds in DOS

Feature Advantage Reference
Dense Functionalization Multiple points for diversification and attachment of various chemical groups. researchgate.netnih.gov
Chiral Core Provides access to enantiomerically pure compound libraries. researchgate.netnih.gov
Strain-Driven Reactivity Enables unique chemical transformations to create diverse molecular skeletons. researchgate.netrsc.org

Development of New Synthetic Methodologies Facilitated by Azetidine-2-carbonitrile Scaffolds

The unique chemical properties of the azetidine-2-carbonitrile scaffold, primarily its considerable ring strain, have not only made it a useful building block but have also spurred the development of new synthetic methodologies. rsc.org The reactivity driven by this strain allows for chemical transformations that are not readily achievable with less-strained five- or six-membered rings. nih.gov

Chemists have harnessed this property to devise novel synthetic routes. For example, ring-closing metathesis has been successfully applied to N-alkylated 2-cyanoazetidine derivatives to create azetidine-fused 8-membered rings. nih.gov Furthermore, the strategic placement of functional groups on the azetidine core has enabled the development of intramolecular cyclization reactions that yield complex bridged and spirocyclic systems in a controlled manner. researchgate.netnih.gov The predictable reactivity of the strained ring provides a reliable platform for exploring new chemical reactions and constructing novel molecular architectures that would otherwise be difficult to access. researchgate.netrsc.org

Computational and Theoretical Studies

Quantum Mechanical (QM) Calculations and Molecular Modeling of Azetidine-2-carbonitrile (B3153824) Systems

Quantum mechanical calculations and molecular modeling serve as powerful tools to investigate the structural and electronic properties of azetidine-2-carbonitrile systems at the atomic level. These computational approaches provide insights that are often complementary to experimental data, aiding in the understanding of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized geometry and electronic structure of molecules. In the context of azetidine-2-carbonitrile derivatives, DFT calculations have been instrumental in preparing structures for further computational analysis, such as Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov For instance, the structures of a series of azetidine-2-carbonitrile derivatives with antimalarial activity were optimized using DFT with the B3LYP functional and a 6-31G* basis set. nih.gov This process of geometry optimization is crucial as it locates the minimum energy conformation of the molecule, which is presumed to be the most stable and representative structure for subsequent calculations of molecular descriptors. nih.gov

Theoretical studies on other azetidine (B1206935) derivatives have also employed DFT for structural optimization. researchgate.net Methods like B3MP2 and G3MP2 have been used to calculate properties such as heats of formation for designed azetidine compounds. researchgate.net The choice of functional and basis set is critical for accuracy; for example, the B3LYP level of theory is widely used for geometry optimization of heterocyclic compounds. researchgate.net Such calculations provide foundational data on bond lengths, angles, and energies, which are essential for understanding the molecule's intrinsic properties. researchgate.netekb.eg

Computational MethodApplicationBasis Set ExampleKey Outcome
DFT (B3LYP)Geometry Optimization of Azetidine-2-carbonitrile Derivatives6-31G*Generation of optimized 3D structures for QSAR descriptor calculation. nih.gov
G3MP2Calculation of Heats of Formation (HOFs)Not specifiedEvaluation of the energetic properties of designed azetidine derivatives. researchgate.net
DFT (B3PW91-D3)Prediction of Thermal Stability6-311++G(2df,2p)Calculation of bond dissociation energies to assess kinetic stability. researchgate.net

The conformational landscape of the azetidine ring is a key determinant of its biological activity and chemical reactivity. The four-membered ring is strained, yet it possesses a degree of flexibility. rsc.org Computational energy analyses have been performed on the closely related L-azetidine-2-carboxylic acid (Aze) to understand its conformational constraints, often in comparison to its five-membered homologue, L-proline. nih.gov

Mechanistic Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for mapping out reaction pathways and understanding the underlying forces that govern chemical transformations. For azetidine systems, these methods have shed light on both the formation of the strained four-membered ring and the non-covalent interactions that facilitate this process.

The synthesis of the azetidine ring can be challenging due to ring strain. rsc.org Computational models have been developed to predict and understand the mechanisms of reactions that form azetidines. mit.edu For example, computational studies have been used to elucidate the mechanism of photochemical methods for synthesizing related heterocyclic systems, suggesting pathways such as intramolecular [2+2]-cycloadditions. nih.gov In one study, researchers used computational models to predict which pairs of alkenes and oximes would successfully react to form azetidines via a photocatalyzed process. mit.edu These models could calculate frontier orbital energies to predict reactivity, demonstrating that such computational pre-screening can guide experimental efforts, saving time and resources. mit.edu Other mechanistic studies have explored palladium-catalyzed intramolecular cyclization to form the azetidine ring, proposing a pathway involving reductive elimination from a Pd(IV) species. rsc.org

Cation-π interactions, non-covalent forces between a cation and the face of an electron-rich π system, can play a crucial role in enzymatic catalysis. rsc.orgresearchgate.net The biosynthesis of azetidine-2-carboxylic acid (AZE) by AZE synthases provides a clear example of this. researchgate.netnih.gov These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained four-membered ring. nih.gov

Quantum mechanical calculations combined with structural and biochemical analyses have revealed that cation-π interactions are critical for this cyclization. researchgate.netnih.gov Specifically, the enzyme positions the substrate in an unusual conformation, and strong cation-π interactions with an active site phenylalanine residue (Phe134) facilitate the reaction. researchgate.net These interactions help to stabilize the transition state of the 4-exo-tet cyclization, a challenging chemical step. researchgate.net Computational analysis of such interactions in biological systems helps to quantify their strength and geometric dependence, confirming that multiple aromatic residues can contribute to cation binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net This method is pivotal in drug discovery for designing new derivatives with enhanced potency. nih.gov

A QSAR study was conducted on a series of thirty-four azetidine-2-carbonitrile derivatives to develop predictive models for their antimalarial activity against Plasmodium falciparum. nih.govresearchgate.net The structures of these compounds were first optimized using DFT, and various molecular descriptors (e.g., electronic, steric, thermodynamic) were calculated. nih.gov Using a genetic function algorithm, several predictive models were constructed. nih.gov

The best model demonstrated strong statistical significance with a high coefficient of determination (R²) of 0.9465 and a cross-validated R² (Q²cv) of 0.8981, indicating its robustness and predictive power. nih.govresearchgate.net

Statistical ParameterValueSignificance
R² (Coefficient of Determination)0.9465Indicates a strong correlation between predicted and observed activity. nih.govresearchgate.net
Q²cv (Cross-validated R²)0.8981Shows the model's robustness and internal predictive ability. nih.govresearchgate.net
R²pred (External validated R²)0.6915Confirms the model's ability to predict the activity of new compounds. nih.gov

The analysis revealed that the descriptor SpMax2_Bhp, which relates to the molecule's polarizability, was the most influential factor in determining antimalarial activity. nih.govresearchgate.net This insight was then used to theoretically design sixteen new derivatives by substituting the parent compound with electron-deactivating groups (such as F, Cl, CN, NO₂) to increase polarizability. nih.gov The designed compounds were then docked with the target protein, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), to predict their binding affinity, further guiding the selection of promising new drug candidates. nih.gov

Predictive Model Construction for Azetidine-2-carbonitrile Derivatives

The development of predictive models, specifically through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For azetidine-2-carbonitrile derivatives, a QSAR study was conducted to build predictive models for their antimalarial activity against the Dd2 strain of P. falciparum. nih.gov

The dataset for this study comprised thirty-four derivatives of azetidine-2-carbonitriles. nih.gov The biological activity was expressed as the negative logarithm of the half-maximal effective concentration (pEC50). The structures of these compounds were optimized using Density Functional Theory (DFT) to generate molecular descriptors. Subsequently, the genetic function algorithm was employed to construct five predictive models. nih.gov

The robustness and predictive power of these models were evaluated using several statistical metrics. The best model was selected based on its high coefficient of determination (R²), cross-validated R² (Q²cv), and external validated R² (R²pred). nih.gov

Table 1: Statistical Parameters of the Best Predictive QSAR Model for Azetidine-2-carbonitrile Derivatives

Parameter Value Description
0.9465 Coefficient of determination, indicating the goodness of fit of the model.
Q²cv 0.8981 Cross-validated R², indicating the model's predictive ability during internal validation.
Q² (L4O)cv 0.9272 Leave-four-out cross-validated R².
R²pred 0.6915 External validated R², indicating the model's predictive ability for an external set of compounds.

This table presents the key statistical parameters of the most robust QSAR model developed for predicting the antimalarial activity of azetidine-2-carbonitrile derivatives. The high values of these parameters underscore the model's validity and excellent predictive power. nih.gov

Identification of Key Molecular Descriptors

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors represent physicochemical properties, steric and electronic features, and topological characteristics of the molecules. In the study of azetidine-2-carbonitrile derivatives, one descriptor was identified as being the most influential in the predictive model. nih.govresearchgate.net

The descriptor, SpMax2_Bhp, which is the maximum absolute eigenvalue of the Barysz matrix for n = 2 weighted by polarizability, was found to have the highest mean effect. researchgate.net This indicates that the polarizability of the molecule plays a crucial role in its antimalarial activity. An increase in polarizability, which can be achieved by substituting various groups with electron-deactivating groups, is associated with enhanced activity. researchgate.net

Table 2: Most Influential Molecular Descriptor in the QSAR Model

Descriptor Description Mean Effect Implication for Activity
SpMax2_Bhp The maximum absolute eigenvalue of Barysz matrix for n = 2 was weighted by polarizability. Highest An increase in this descriptor's value, related to higher polarizability, is correlated with increased antimalarial activity.

This table highlights the key molecular descriptor identified from the QSAR study of azetidine-2-carbonitrile derivatives and its influence on their antimalarial activity. researchgate.net

Rational Design and Virtual Screening of Azetidine-2-carbonitrile Analogs

The insights gained from QSAR modeling and the identification of key molecular descriptors provide a solid foundation for the rational design of new, more potent analogs. By leveraging the understanding that increased polarizability enhances antimalarial activity, researchers designed a series of sixteen theoretical derivatives of azetidine-2-carbonitriles. researchgate.net

Compound 25 from the original dataset was selected as the design template. nih.gov Modifications were made by introducing electron-deactivating groups such as F, I, Cl, SO3H, CN, and NO2 at various positions on the template structure. researchgate.net This approach aimed to systematically increase the polarizability of the designed compounds and, consequently, their predicted biological activity.

Following the design phase, these new analogs were subjected to virtual screening, which included an assessment of their predicted activity based on the developed QSAR model and subsequent molecular docking simulations to evaluate their binding affinity to the target protein. nih.govresearchgate.net

Molecular Docking Simulations Involving Azetidine-2-carbonitrile Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For the newly designed azetidine-2-carbonitrile derivatives, molecular docking simulations were performed with Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) as the target enzyme. nih.govresearchgate.net

The docking studies aimed to understand the interactions between the designed compounds and the amino acid residues in the active site of Pf-DHODH. The binding energy, which is a measure of the affinity of the ligand for the protein, was calculated for each designed compound. Among the sixteen designed derivatives, compound D9 exhibited the highest binding energy, suggesting it forms the most stable complex with the target enzyme. nih.govresearchgate.net These docking results, in conjunction with the QSAR predictions, provide a strong rationale for the synthesis and biological evaluation of these novel azetidine-2-carbonitrile analogs as potential antimalarial agents.

Analytical and Characterization Techniques for 2s Azetidine 2 Carbonitrile Hemioxalate

Chromatographic Techniques for Separation and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral compounds, specific methods are required to separate enantiomers and to purify the desired compound from reaction mixtures.

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose csfarmacie.cz. This technique utilizes a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bound to its surface scas.co.jp.

When a racemic or enantioenriched mixture of azetidine-2-carbonitrile (B3153824) is passed through the chiral column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to the formation of transient diastereomeric complexes with different energies, causing one enantiomer to be retained on the column longer than the other. As a result, the two enantiomers elute from the column at different times (retention times), allowing for their separation and quantification csfarmacie.czmdpi.com. The choice of CSP and mobile phase is crucial for achieving good separation (resolution). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds scas.co.jp.

Table 3: General Parameters for Chiral HPLC Method Development

Parameter Common Options Purpose
Stationary Phase (Column) Polysaccharide-based (e.g., Chiralcel®, Chiralpak®)Provides chiral recognition environment
Pirkle-type (brush-type)Interacts via π-π stacking, H-bonding
Macrocyclic antibiotic phasesBroad applicability for amines and acids
Mobile Phase Normal Phase (e.g., Hexane/Isopropanol)Common for many chiral separations
Reversed Phase (e.g., Water/Acetonitrile/Methanol)Used for more polar compounds
Detector UV-Vis DetectorTo detect the compound as it elutes

Silica (B1680970) gel chromatography is a fundamental technique for the purification of organic compounds from synthesis reaction mixtures mdpi.com. It separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase (eluent) mdpi.com. More polar compounds interact more strongly with the silica gel and thus move down the column more slowly, while less polar compounds are carried through the column more quickly by the eluent.

For the purification of azetidine-2-carbonitrile derivatives, which are moderately polar, a range of solvent systems can be employed. The selection of the eluent is empirical but is often guided by thin-layer chromatography (TLC) analysis. Published procedures for related N-substituted azetidine-2-carbonitriles have utilized solvent mixtures of varying polarities, demonstrating the utility of this method rsc.org.

Table 4: Example Eluent Systems for Purification of Azetidine-2-carbonitrile Derivatives on Silica Gel

Eluent System Polarity Typical Application Reference
n-Hexane / Ethyl Acetate (EtOAc)Low to MediumSeparation from non-polar starting materials rsc.org
Dichloromethane (CH₂Cl₂) / Ethyl Acetate (EtOAc)MediumGeneral purpose purification rsc.org
Dichloromethane (CH₂Cl₂) / Methanol (MeOH)Medium to HighElution of more polar compounds rsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic and chromatographic methods are essential for structural confirmation and purity analysis, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry nih.gov. This technique is considered the "gold standard" for assigning the absolute configuration of a chiral center thieme-connect.de.

The method requires a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of every atom in the molecule relative to each other.

For (2S)-azetidine-2-carbonitrile hemioxalate, a successful X-ray crystal structure analysis would:

Confirm Absolute Stereochemistry: By using anomalous dispersion effects, the analysis can definitively distinguish between the (S) and (R) enantiomers, confirming the 'S' configuration at the C2 carbon thieme-connect.deresearchgate.net.

Determine Molecular Geometry: It provides highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

Elucidate Conformation: The analysis would reveal the exact conformation of the four-membered azetidine (B1206935) ring, which is typically puckered rather than planar, and the orientation of the nitrile substituent.

Although a public crystal structure for this compound is not available in the cited literature, the technique remains the most powerful method for obtaining this level of structural detail nih.gov.

Melting Point Analysis for Purity and Characterization

Melting point analysis is a fundamental and widely utilized thermal analysis technique for the characterization of crystalline solid compounds such as this compound. nano-lab.com.trwestlab.comthinksrs.com It serves as a crucial indicator of both identity and purity. promptpraxislabs.comuoanbar.edu.iq The temperature at which a substance transitions from a solid to a liquid state is a distinct physical property tied to its molecular structure and the strength of the intermolecular forces within its crystal lattice. kirsoplabs.co.uk

For a pure crystalline substance, the melting process occurs over a very narrow temperature range, often referred to as a "sharp" melting point. mt.com This characteristic sharpness is a reliable, albeit not definitive, indicator of high purity. uoanbar.edu.iq In the context of synthesizing or quality controlling this compound, determining its melting point would be a primary step in its characterization. A sharp and consistent melting range across different batches would suggest a high degree of purity.

Conversely, the presence of impurities disrupts the regular crystalline lattice structure. kirsoplabs.co.ukechemi.com This disruption weakens the intermolecular forces, meaning less thermal energy is required to break down the solid structure. kirsoplabs.co.uk Consequently, impure substances exhibit two characteristic changes in their melting behavior: a depression of the melting point and a broadening of the melting range. mt.comlibretexts.orguri.edu The extent of this depression and broadening is generally proportional to the amount of impurity present. kirsoplabs.co.uk This phenomenon, known as melting point depression, is a powerful tool for the preliminary assessment of purity. mt.comlibretexts.org

While specific experimental melting point data for this compound is not prominently available in surveyed scientific literature, the principles of its analysis remain standard. A researcher synthesizing this compound would compare the experimentally determined melting range of their product against a reference standard, if available. A sharp range matching the standard would help confirm the compound's identity and purity. If no standard exists, the sharpness of the melting range itself serves as a qualitative measure of purity. thinksrs.combuchi.com

The table below illustrates hypothetically how melting point data for this compound could be presented to reflect purity levels.

Sample IDDescriptionObserved Melting Range (°C)Interpretation
Reference StandardHighly pure this compound145.5 - 146.0Sharp melting range indicates high purity.
Batch ASynthesized this compound, recrystallized once144.0 - 145.5Slightly broadened and depressed range suggests good purity with minor residual impurities.
Batch BCrude this compound, pre-purification139.0 - 144.0Broad and significantly depressed melting range indicates the presence of impurities.

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the principle of melting point analysis for purity assessment.

Furthermore, because (2S)-azetidine-2-carbonitrile is a chiral molecule, its salt formation with oxalic acid creates diastereomeric possibilities if a racemic mixture were used. Diastereomers possess different physical properties, including distinct melting points. fiveable.melibretexts.orgwikipedia.org Therefore, melting point analysis can also be a tool to distinguish between different diastereomeric salts, which is critical in stereospecific synthesis and purification.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes for Azetidine-2-carbonitrile (B3153824)

The synthesis of substituted azetidines remains a challenge due to the ring strain associated with the four-membered ring. nih.gov However, the development of efficient and stereoselective synthetic methods is crucial for accessing novel analogs for drug discovery and chemical biology.

Recent advancements have moved beyond traditional methods, which often involved multi-step procedures. tandfonline.com One promising strategy involves the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. This method allows for the diastereoselective introduction of substituents at the α-position to the nitrile group, enabling the production of optically active 2-substituted azetidine-2-carbonitriles. rsc.org For instance, the α-alkylation of an N-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with benzyl (B1604629) bromide yielded the α-benzylated product with high diastereoselectivity. rsc.org

Another innovative approach is the intermolecular [2+2] photocycloaddition. Schindler's laboratory reported a visible-light-promoted aza-Paterno-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors, activated by an Iridium(III) photocatalyst. rsc.org This method demonstrates excellent functional group tolerance with both activated and unactivated alkenes. rsc.org

Furthermore, diversity-oriented synthesis (DOS) approaches are being employed to create libraries of structurally diverse azetidine-based scaffolds from common intermediates. A multi-gram scale synthesis of trisubstituted 2-cyano azetidines has been developed starting from β-amino alcohols, which can then be diversified into various fused, bridged, and spirocyclic ring systems. nih.gov These novel routes provide greater access to a wider range of azetidine-2-carbonitrile analogs, facilitating broader exploration of their chemical and biological potential.

Synthetic StrategyKey FeaturesStarting MaterialsRef.
Diastereoselective α-AlkylationHigh diastereoselectivity, produces optically active products.N-((S)-1-arylethyl)azetidine-2-carbonitriles rsc.org
Aza-Paternò-Büchi ReactionVisible-light photocatalysis, good functional group tolerance.2-isoxazoline-3-carboxylates and alkenes rsc.org
Diversity-Oriented SynthesisAccess to skeletally diverse scaffolds (fused, bridged, spirocyclic).β-amino alcohols nih.gov
Strain-Release FunctionalizationModular approach to complex, stereopure azetidines.1-Azabicyclobutanes chemrxiv.org

Advanced Computational Approaches for Structure-Function Relationships in Azetidine (B1206935) Chemistry

Computational modeling has become an indispensable tool for guiding the synthesis and understanding the properties of complex molecules like azetidines. Researchers are increasingly using computational methods to predict reaction outcomes and elucidate structure-function relationships, thereby accelerating the discovery process.

In a recent study, researchers at MIT and the University of Michigan developed computational models to predict which compounds would successfully react to form azetidines via a photocatalyzed reaction. mit.edu This predictive approach allows for the pre-screening of substrates, saving significant time and resources compared to traditional trial-and-error methods. By modeling the excited states of molecules, the team could understand how a photocatalyst transfers energy to reactants, making them more reactive and enabling the formation of the strained four-membered ring. mit.edu

These computational tools are not limited to predicting synthetic feasibility. They are also crucial for understanding how azetidine-based molecules interact with biological targets. Molecular docking simulations, for example, are used to evaluate the binding affinities of designed azetidine derivatives against protein targets, such as those in P. falciparum. researchgate.netresearchgate.net This allows for the rational design of compounds with improved potency and selectivity. By analyzing parameters like electronic structure, potential energy, and molecular orbitals, chemists can gain deep insights into the noncovalent interactions that govern molecular recognition and biological activity. acs.org

Development of Azetidine-2-carbonitrile Derivatives with Enhanced Chemical Reactivity

The azetidine-2-carbonitrile scaffold serves as a versatile template for developing derivatives with tailored reactivity and biological activity. The nitrile group and the strained ring can be strategically functionalized to create compounds for a wide range of applications.

One major area of development is in the field of antimalarial drugs. Researchers have optimized a series of azetidine-2-carbonitriles that potently inhibit the P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme. acs.org By modifying substituents on the azetidine ring, scientists have developed compounds with significant in vitro activity against multidrug-resistant parasite strains and curative effects in mouse models. acs.org For example, computational design has led to speculative derivatives with enhanced antimalarial activity compared to the parent template and even the standard drug chloroquine. researchgate.net

Beyond infectious diseases, azetidine derivatives are being explored as inhibitors of other key cellular targets. New azetidine amides have been discovered as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.gov These inhibitors have been shown to attenuate the survival of cancer cells that harbor constitutively active STAT3. nih.gov The development of these derivatives often involves a modular synthesis approach, allowing for the systematic exploration of structure-activity relationships (SAR) by varying substituents at different positions on the azetidine core. nih.govacs.org

Derivative ClassBiological Target/ApplicationKey FindingsRef.
Antimalarial AgentsP. falciparum DHODHPotent activity against multidrug-resistant strains; curative in mouse models. acs.org
STAT3 InhibitorsSTAT3 ProteinInhibit STAT3 DNA-binding activity; attenuate survival of cancer cells. nih.gov
Antioxidant AgentsFree RadicalsAzetidin-2-one derivatives showed good antioxidant activity. jmchemsci.com

Integration of Azetidine-2-carbonitrile in Chemical Biology Probe Development

The unique properties of the azetidine scaffold make it an attractive component for the design of chemical probes to study biological systems. chemrxiv.org These probes can be used to identify and characterize protein targets, elucidate biological pathways, and facilitate drug discovery.

A significant application is in the field of activity-based protein profiling (ABPP), a chemical proteomic strategy used to map active enzymes in complex proteomes. Researchers have synthesized libraries of stereochemically defined azetidines that can be elaborated into probes. chemrxiv.org For example, by incorporating a reactive group like an acrylamide, these azetidine-based probes can covalently bind to specific cysteine residues on proteins, allowing for the identification of "ligandable" sites with clear stereo- and chemo-selectivity. chemrxiv.org

The development of such probes relies on synthetic methods that allow for the modular and parallel synthesis of diverse azetidine structures. The strain-release functionalization of 1-azabicyclobutanes is one such method that enables the creation of libraries of complex, stereopure azetidines that would be difficult to produce otherwise. chemrxiv.org By leveraging a data-driven approach to scaffold selection and focusing on libraries with optimized physicochemical properties, these azetidine-based probes can be tailored for specific applications, including those targeting the central nervous system (CNS). nih.gov The integration of azetidine-2-carbonitrile and its derivatives into chemical biology probes provides powerful tools to explore new areas of chemical space and uncover novel biological functions. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-azetidine-2-carbonitrile hemioxalate, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via diastereoselective α-alkylation using chiral auxiliaries. For example, N-((S)-1-arylethyl)azetidine-2-carbonitrile complexes are treated with LDA (lithium diisopropylamide) at −78 °C, followed by alkylating agents like benzyl bromide .
  • Key Steps :

  • Use of low-temperature conditions (−78 °C) to minimize racemization.
  • Purification via column chromatography or crystallization to isolate the (2S)-configured product.
  • Validation of stereochemistry using chiral HPLC or X-ray crystallography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm the azetidine ring structure and oxalate counterion (e.g., carbonyl peaks at ~170 ppm for oxalate) .
  • XRD : X-ray diffraction to resolve stereochemical configuration and intermolecular interactions (e.g., hydrogen bonding between oxalate and azetidine) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and purity .

Advanced Research Questions

Q. How can QSAR models be validated for predicting the antiplasmodial activity of azetidine-2-carbonitrile derivatives?

  • Methodology :

  • Tropsha Criteria : Validate models using metrics like Q2Q^2 (cross-validated R2R^2), Rpred2R^2_{pred} (predictive R2R^2), and rm2r^2_{m} (modified R2R^2) to ensure robustness .
  • External Validation : Test the model on an independent dataset (e.g., 30 derivatives) to confirm generalizability. For example, a validated model showed R2=0.82R^2 = 0.82 and Q2=0.75Q^2 = 0.75 for Plasmodium falciparum EC50_{50} predictions .
    • Data Contradiction Analysis : Address outliers by re-evaluating molecular descriptors (e.g., lipophilicity, steric effects) or experimental errors (e.g., bioassay variability) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for azetidine-2-carbonitrile derivatives?

  • Methodology :

  • Re-analysis of Descriptors : Use 3D-QSAR or molecular docking to identify steric/electronic mismatches between predicted and actual binding modes .
  • Experimental Validation : Repeat bioassays under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
  • Case Study : A derivative with predicted EC50_{50} = 1.2 μM but observed EC50_{50} = 3.5 μM was re-evaluated, revealing protonation state differences in the Plasmodium enzyme active site .

Q. How does the oxalate counterion influence the stability and solubility of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., oxalate degradation at ~200 °C).
  • Solubility Studies : Compare solubility in polar (e.g., water, DMSO) vs. nonpolar solvents. Hemioxalate forms exhibit higher aqueous solubility (e.g., 12 mg/mL in water) due to hydrogen bonding with oxalate .
  • Stability Testing : Monitor hygroscopicity and photostability under accelerated storage conditions (40°C/75% RH) .

Critical Considerations

  • Stereochemical Integrity : The (2S) configuration is critical for bioactivity; racemization during synthesis or storage must be monitored via periodic chiral analysis .
  • Data Reproducibility : Ensure raw data (e.g., NMR spectra, bioassay results) are archived in open-access repositories to comply with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.